molecular formula C18H16ClN3O3 B2912370 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034549-94-3

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2912370
CAS RN: 2034549-94-3
M. Wt: 357.79
InChI Key: QKWAMVWJIKSOPT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a small molecule inhibitor that targets several key enzymes involved in various cellular processes, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves the inhibition of several key enzymes involved in various cellular processes. Specifically, it targets enzymes involved in DNA replication and repair, cell division, and protein synthesis. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea are complex and depend on the specific cellular processes that are affected. Generally, the compound can cause cell cycle arrest and apoptosis in cancer cells, while also inhibiting viral replication. However, the exact effects can vary depending on the specific cancer or virus being targeted.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea for lab experiments is its specificity. The compound targets specific enzymes involved in cellular processes, which can make it more effective than other broad-spectrum inhibitors. However, the low yield of the synthesis process can be a limitation, as it can limit the amount of compound available for experiments.

Future Directions

There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea. One area of interest is the development of novel drugs based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Additionally, there is ongoing research into the specific cellular processes that are affected by the compound, which can provide insights into new therapeutic targets. Finally, researchers are also exploring the potential use of the compound in combination with other drugs to enhance its effectiveness.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves a multi-step process that utilizes several chemical reactions. The starting materials for the synthesis are readily available and the process is relatively straightforward. However, the yield of the final product can be low, which can pose a challenge for large-scale production.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to be effective against certain viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-15-7-6-13(19)10-14(15)22-18(23)21-11-12-4-2-8-20-17(12)16-5-3-9-25-16/h2-10H,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWAMVWJIKSOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

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